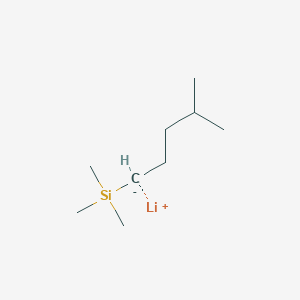
lithium;trimethyl(4-methylpentyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;trimethyl(4-methylpentyl)silane is an organosilicon compound with the chemical formula C9H21LiSi. This compound is characterized by the presence of a lithium atom bonded to a silicon atom, which is further bonded to a trimethylsilyl group and a 4-methylpentyl group. Organosilicon compounds like this compound are known for their unique chemical properties and applications in various fields, including organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium;trimethyl(4-methylpentyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organolithium reagents. For example, the reaction of trimethylchlorosilane with 4-methylpentyl lithium under anhydrous conditions can yield this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieving the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;trimethyl(4-methylpentyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydrosilanes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or aqueous fluoride can be used for oxidation reactions.
Reduction: Hydrosilanes like triethylsilane or polymethylhydrosiloxane (PMHS) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound under mild conditions
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds with silicon-hydrogen bonds.
Substitution: New organosilicon compounds with various functional groups
Wissenschaftliche Forschungsanwendungen
Lithium;trimethyl(4-methylpentyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of bioactive molecules and as a protecting group for sensitive functional groups.
Industry: The compound is used in the production of advanced materials, including silicon-based polymers and coatings
Wirkmechanismus
The mechanism of action of lithium;trimethyl(4-methylpentyl)silane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. The silicon atom, with its affinity for oxygen and fluorine, can form stable bonds with these elements, facilitating various transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity due to the absence of the lithium atom.
Triethylsilane: Another organosilicon compound with the formula (C2H5)3SiH, used as a reducing agent in organic synthesis.
Polymethylhydrosiloxane (PMHS): A polymeric hydrosilane used in reductions and as a precursor for silicon-based materials.
Uniqueness
Lithium;trimethyl(4-methylpentyl)silane is unique due to the presence of both lithium and silicon atoms in its structure. This combination imparts distinct reactivity, making it a valuable reagent in organic synthesis and materials science. Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other organosilicon compounds .
Eigenschaften
CAS-Nummer |
111536-38-0 |
|---|---|
Molekularformel |
C9H21LiSi |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
lithium;trimethyl(4-methylpentyl)silane |
InChI |
InChI=1S/C9H21Si.Li/c1-9(2)7-6-8-10(3,4)5;/h8-9H,6-7H2,1-5H3;/q-1;+1 |
InChI-Schlüssel |
SHFLFJANNNIHQU-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)CC[CH-][Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)

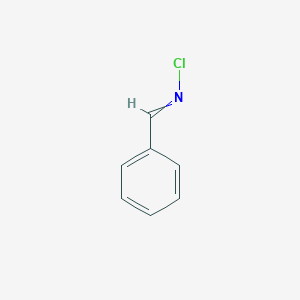
![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)

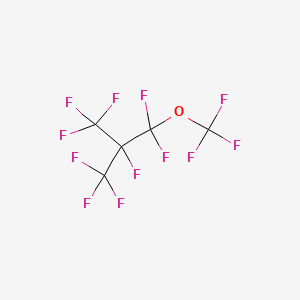

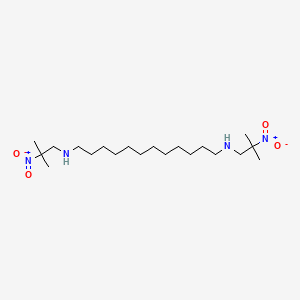


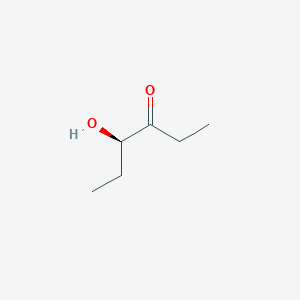
![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)

